molecular formula C18H17F6N5O2 B587986 N-Acetyl Sitagliptin CAS No. 1379666-94-0

N-Acetyl Sitagliptin

Cat. No.: B587986
CAS No.: 1379666-94-0
M. Wt: 449.357
InChI Key: YGFMQPHTQKCJPI-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl Sitagliptin ( 1379666-94-0) is a characterized chemical impurity of the active pharmaceutical ingredient Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus . With a molecular formula of C18H17F6N5O2 and a molecular weight of 449.35 g/mol, this compound is an essential reference standard in pharmaceutical research and development . Also known as Sitagliptin Impurity D, its primary research application is in quality control and assurance during the commercial production of Sitagliptin and its related formulations . It plays a critical role in the process of Abbreviated New Drug Application (ANDA) filings to regulatory bodies, ensuring the safety and quality of generic drug products . The product is supplied with comprehensive analytical data, including a Certificate of Analysis (CoA) that details purity and potency, and is supported by characterization data such as 1H-NMR, Mass Spectrometry, and HPLC . This documentation is vital for researchers to validate their analytical methods and confirm the identity and quantity of this impurity in their samples. This compound is intended For Research Use Only and strictly not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F6N5O2/c1-9(30)25-11(4-10-5-13(20)14(21)7-12(10)19)6-16(31)28-2-3-29-15(8-28)26-27-17(29)18(22,23)24/h5,7,11H,2-4,6,8H2,1H3,(H,25,30)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFMQPHTQKCJPI-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC(=C(C=C1F)F)F)CC(=O)N2CCN3C(=NN=C3C(F)(F)F)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CC1=CC(=C(C=C1F)F)F)CC(=O)N2CCN3C(=NN=C3C(F)(F)F)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F6N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Synthetic Investigations and Derivatization Chemistry of N Acetyl Sitagliptin

Elucidation of Formation Mechanisms as a Chemical Impurity

The formation of N-Acetyl Sitagliptin as an impurity is a subject of considerable interest in the pharmaceutical industry. Its presence can arise from both the synthetic process of Sitagliptin and the degradation of the parent drug.

During the synthesis of Sitagliptin, various reagents and intermediates can potentially lead to the formation of this compound. The primary amino group of the Sitagliptin molecule is susceptible to acetylation under certain reaction conditions. scielo.br The source of the acetyl group can be traced back to acetylating agents or solvents used in the synthesis. For instance, if acetic anhydride (B1165640) or acetyl chloride is used in any step of the synthesis or workup, there is a high probability of N-acetylation of the primary amine of Sitagliptin. While specific details of the commercial synthesis of Sitagliptin are proprietary, the potential for this side reaction is a key consideration in process development and optimization. google.comgoogle.com

A study focusing on the degradation behavior of Sitagliptin reported the synthesis of N-acetylated impurity to be used as a reference standard. This highlights the recognition of this compound as a potential process-related impurity that requires monitoring.

This compound is not only a process-related impurity but also a degradation product. nih.gov Studies have shown that Sitagliptin can undergo N-acetylation under certain conditions, particularly in the presence of acetylating agents. scielo.br One study revealed the formation of this compound (referred to as TP449) during the biotransformation of Sitagliptin under anoxic conditions in hyporheic sediments. biorxiv.orgsciety.org This suggests that enzymatic or microbial processes can also lead to the N-acetylation of Sitagliptin in environmental settings.

Forced degradation studies are a critical component of drug development to understand the stability of a drug substance and identify potential degradation products. researchgate.netresearchgate.net While many studies focus on degradation under acidic, basic, oxidative, and photolytic stress, the formation of this compound specifically points towards a reaction with an acetyl source.

The incidence of N-acetylation is highly dependent on the reagents and reaction parameters employed during the synthesis and handling of Sitagliptin. The presence of acetylating agents, even in trace amounts, can lead to the formation of this compound. The temperature and pH of the reaction mixture can also play a significant role. For instance, a higher temperature might provide the necessary activation energy for the acetylation reaction to occur. google.com

A study on the spectrophotometric determination of Sitagliptin utilized a condensation reaction with acetylacetone (B45752) and formaldehyde. scielo.br While this was for analytical purposes, it demonstrates the reactivity of the primary amino group of Sitagliptin towards carbonyl compounds, which can be analogous to acetylation. The selection of non-acetylating solvents and reagents is a critical factor in minimizing the formation of this impurity. google.com

Degradation Pathways Leading to N-Acetylated Byproducts

Directed Chemical Synthesis for Reference Standard Preparation

The availability of pure reference standards for impurities is essential for their accurate identification and quantification in the final drug product. nih.govresearchgate.net Several chemical suppliers offer this compound, indicating that methods for its directed synthesis are established. allmpus.comsynthinkchemicals.com

The synthesis of this compound would typically involve the reaction of Sitagliptin with a suitable acetylating agent under controlled conditions. A common method would be the treatment of Sitagliptin with acetic anhydride or acetyl chloride in the presence of a non-nucleophilic base to scavenge the acid byproduct. The reaction solvent would likely be an aprotic solvent such as dichloromethane (B109758) or N,N-dimethylformamide to ensure the solubility of the reactants and prevent side reactions. acs.org

The general scheme for the synthesis of this compound is as follows:

Sitagliptin + Acetylating Agent (e.g., Acetic Anhydride) → this compound

The purification of the resulting this compound would likely be achieved through chromatographic techniques to ensure high purity, as required for a reference standard. bepls.com

Table 1: Synthetic Methods for Sitagliptin Intermediates and Potential for N-Acetylation

StepReagents and ConditionsPotential for N-Acetylation
Amide Coupling1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-hydroxybenzotriazole (B26582) (HOBT) google.comLow, unless acetyl-containing impurities are present in reagents or solvents.
Amide Coupling2-chloro-4,6-dimethoxy-1,3,5-triazine, tertiary organic amine google.comLow, assuming no acetyl-containing reagents are used.
DeprotectionIsopropanol, phosphoric acid aqueous solution google.comVery low, as conditions are not conducive to acetylation.
Biocatalytic SynthesisTransaminase enzymes researchgate.netnih.govresearchgate.netLow, but N-acetylation has been observed as a biotransformation product. biorxiv.org

Iii. Metabolic Profiling and Biotransformation Research of N Acetyl Sitagliptin

Identification and Structural Characterization as a Sitagliptin Metabolite

N-Acetyl Sitagliptin is a recognized metabolite of Sitagliptin, identified through various research endeavors. Its structural identity is confirmed by its chemical formula, C₁₈H₁₇F₆N₅O₂, and an exact mass of 449.1286. massbank.jpmassbank.jp It is classified as both a pharmaceutical product and a metabolite. massbank.jpmassbank.jp The formation of this compound represents a minor metabolic pathway for the parent drug, Sitagliptin, which is predominantly eliminated from the body unchanged. fda.govdrugbank.com

The identification of this compound has been confirmed through in vitro studies using liver cells. In one key study, Sitagliptin was incubated with freshly isolated Sprague-Dawley rat hepatocytes to characterize its Phase I and II metabolites. researchgate.net The analysis, conducted using liquid chromatography-mass spectrometry (LC-MS and LC-MS²), revealed that Sitagliptin undergoes limited metabolism, with only 3.1% of the parent drug being metabolized over a two-hour incubation period. researchgate.net

Among the eleven metabolites detected, acetylation was identified as a minor metabolic route. researchgate.net Specifically, a metabolite formed through acetylation followed by glucuronide conjugation was observed in trace amounts, constituting less than 0.01% of the metabolized drug. researchgate.net This demonstrates that while the N-acetylation pathway exists, it is not a primary route of biotransformation for Sitagliptin in this in vitro model. researchgate.net Similar studies with human hepatocytes also confirmed that Sitagliptin undergoes minimal metabolism, with less than 15% of the drug being metabolized after a four-hour incubation. fda.gov

ParameterObservationReference
Total Metabolism (2-hour incubation)3.1% ± 0.12% of parent Sitagliptin
Number of Metabolites Identified11
Specific Acetylated Metabolite DetectedAcetylation followed by glucuronide conjugation researchgate.net
Relative Amount of Acetylated MetaboliteTrace amounts (<0.01%) researchgate.net

The metabolic profile of Sitagliptin has been evaluated in preclinical animal models, including rats and dogs. researchgate.net These in vivo studies show that metabolism is a minimal elimination pathway in both species. researchgate.net Following administration of radiolabeled Sitagliptin, approximately 10% to 16% of the dose was recovered in the excreta as metabolites. researchgate.net The primary metabolic pathways identified in these animal models included N-sulfation, N-carbamoyl glucuronidation, hydroxylation of the triazolopiperazine ring, and oxidative desaturation of the piperazine (B1678402) ring. researchgate.net

Notably, while in vitro studies with rat hepatocytes detected N-acetylation as a trace pathway, the in vivo disposition studies in rats and dogs did not report this compound as one of the identified metabolites. researchgate.netresearchgate.net This discrepancy may be due to the extremely low levels of its formation in vivo, potentially falling below the limits of detection for the analytical methods used in those particular studies. In humans, approximately 16% of an oral dose is excreted as metabolites, with six metabolites detected at trace levels, though these are not individually specified in all public documents. fda.gov

In Vitro Hepatocyte Incubation Studies for Metabolite Detection

Enzymatic and Non-Enzymatic Pathways of N-Acetylation in Biological Systems

The formation of this compound occurs via N-acetylation, a common biotransformation reaction for compounds containing a primary amine. This process can be mediated by enzymes within the body.

Enzymatic Pathway: The primary enzymatic route for such a reaction involves N-acetyltransferase (NAT) enzymes. mdpi.com These enzymes catalyze the transfer of an acetyl group from the cofactor acetyl coenzyme A (acetyl-CoA) to the amine group of a substrate. mdpi.com While the specific NAT isozyme responsible for Sitagliptin acetylation has not been definitively identified in the literature, this enzymatic pathway is the presumed mechanism for its formation in biological systems like hepatocytes. researchgate.netmdpi.com

Non-Enzymatic and Other Pathways: Research into the environmental fate of Sitagliptin has revealed other potential transformation pathways. A study on the biotransformation of Sitagliptin in hyporheic sediments found that N-acetylation occurred under anoxic (oxygen-deficient) conditions. biorxiv.org This suggests that microbial or other non-mammalian biological processes can also lead to the formation of this compound. biorxiv.org The study also noted that abiotic transformation, such as pH-dependent amide hydrolysis, can occur, highlighting that not all biotransformations are strictly enzymatic. biorxiv.org

Comparative Metabolic Fate Analysis of Sitagliptin and its N-Acetylated Form

The metabolic fates of Sitagliptin and its N-acetylated metabolite differ significantly, primarily reflecting the body's handling of the parent drug versus its minor metabolites.

Sitagliptin: The disposition of Sitagliptin is well-characterized and dominated by renal excretion of the unchanged drug. drugbank.comprobes-drugs.org In humans, approximately 79% of an orally administered dose is excreted in the urine as the parent compound. fda.govprobes-drugs.org Metabolism constitutes a minor elimination pathway, accounting for only about 16% of the dose. fda.gov The primary enzymes involved in this limited metabolism are cytochrome P450 3A4 (CYP3A4), with a smaller contribution from CYP2C8. fda.govdrugbank.com Due to its extensive renal excretion in an active form, sitagliptin's pharmacokinetics are significantly influenced by renal function.

This compound: The metabolic fate of this compound itself is less detailed in the literature, as it is a trace metabolite. Its formation represents an initial step in a minor metabolic cascade. The in vitro hepatocyte study that identified the acetylated form noted it as "acetylation followed by glucuronide conjugation." researchgate.net This indicates that after N-acetylation, the compound likely undergoes a subsequent Phase II metabolic reaction (glucuronidation), which further increases its water solubility to facilitate excretion. This suggests that this compound is an intermediate metabolite that is further processed before elimination, rather than a final excretory product.

FeatureSitagliptin (Parent Drug)This compound (Metabolite)
Primary Route of Elimination Renal excretion of unchanged drug (~79% in humans)Presumed to be excreted after further metabolism (e.g., glucuronidation)
Extent of Metabolism Minor pathway (~16% of dose in humans)Is a product of metabolism; appears to be further metabolized
Metabolic Enzymes Involved Primarily CYP3A4, with minor role for CYP2C8Formed by N-acetyltransferases; likely undergoes further metabolism by UGTs (glucuronidation)
Relative Abundance in Body Major circulating component after administrationDetected only in trace amounts (<0.01% in one in vitro study)

Iv. Advanced Analytical Methodologies for N Acetyl Sitagliptin Quantification and Characterization

Chromatographic Method Development and Validation

Chromatographic techniques are the cornerstone for the analysis of N-Acetyl Sitagliptin. Method development focuses on achieving adequate separation from Sitagliptin and other potential impurities, while validation ensures the method is reliable, reproducible, and fit for its intended purpose, in accordance with guidelines from bodies like the International Council for Harmonisation (ICH). mdpi.comijpsr.com

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of this compound. jetir.org Reversed-phase HPLC (RP-HPLC) methods are commonly developed, utilizing C18 columns to achieve separation. researchgate.net

Method development involves optimizing various parameters, including the mobile phase composition, flow rate, and detection wavelength, to ensure a good resolution between this compound, Sitagliptin, and other degradation products. researchgate.net For instance, a stability-indicating HPLC method was developed using a mobile phase of 5mM ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) with gradient elution, a flow rate of 0.5 ml/min, and detection at 210 nm. Another method employed a mobile phase of methanol (B129727) and potassium dihydrogen phosphate (B84403) buffer for the quantification of Sitagliptin. researchgate.net The validation of these HPLC methods typically includes assessing parameters such as linearity, accuracy, precision, specificity, and robustness. researchgate.net

Table 1: Examples of HPLC Method Parameters for Sitagliptin and its Impurities

Parameter Method 1 Method 2 researchgate.net Method 3 researchgate.net
Column Agilent Poroshell 120 EC-C18 (3 x 150mm, 2.7µ) C18 ODS Hypersil (150 x 4.6 mm, 5 µm) C18 (250 mm x 4.6 mm, 5.0 μm)
Mobile Phase 5mM Ammonium Acetate in water and Acetonitrile (ACN) Acetonitrile and 0.01N Potassium Dihydrogen Phosphate (70:30) Methanol and Phosphate Potassium Buffer pH 6.8 (60:40, v/v)
Elution Gradient Isocratic Isocratic
Flow Rate 0.5 mL/min 1.0 mL/min 1.0 mL/min
Detection Wavelength 210 nm 269 nm 260 nm
Linearity Range 10-500 µg/mL (for Sitagliptin) 0.19-200 µg/mL (for Sitagliptin) Not specified
LOD Not specified 0.095 µg/mL 0.0011 µg/mL
LOQ Not specified 0.19 µg/mL 0.0033 µg/mL

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity, making it suitable for high-throughput analysis of this compound. mdpi.comnih.gov These methods utilize columns with smaller particle sizes (typically sub-2 µm), which contributes to the enhanced performance. researchgate.net

UPLC methods have been developed for the simultaneous determination of Sitagliptin, its N-acetyl impurity, and other related compounds. For example, a UPLC method was established for determining Sitagliptin and Metformin in the presence of the N-acetyl impurity of Sitagliptin. Another UPLC-based method was developed to quantify a potential genotoxic nitrosamine (B1359907) impurity in Sitagliptin, demonstrating the technique's capability for trace-level analysis. mdpi.comnih.gov

While liquid chromatography is more common for a non-volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) can be applied for the analysis of certain impurities related to Sitagliptin, particularly volatile or semi-volatile compounds. jetir.orgglobalresearchonline.net For the analysis of non-volatile compounds like Sitagliptin itself, derivatization is necessary to increase volatility. nih.gov One study developed a GC-MS method for the determination of Sitagliptin in human urine after derivatization with N-methyl-trimethylsilyltrifluoroacetamide. nih.gov While this specific application was for the parent drug, the principle could potentially be adapted for related compounds if required, although it is not the primary technique for this compound. Researchers have noted that for some impurities, GC-MS/MS methods were attempted but found to be unacceptable due to poor or no response. mdpi.com

High-Performance Thin Layer Chromatography (HPTLC) serves as a valuable tool for impurity screening due to its simplicity, cost-effectiveness, and ability to analyze multiple samples simultaneously. jetir.org HPTLC methods have been developed and validated for the determination of Sitagliptin and its impurities. ijisrt.comresearchgate.net

A typical HPTLC method involves applying the sample to a high-performance silica (B1680970) gel plate, developing the plate with an optimized mobile phase, and then quantifying the separated spots using a densitometer. For instance, a method for separating Sitagliptin and Simvastatin used a mobile phase of chloroform, methanol, toluene, and glacial acetic acid (3:4:2:1, v/v/v/v) with detection at 210 nm. biomedpharmajournal.org Such methods can be validated according to ICH guidelines to ensure their reliability for impurity profiling. researchgate.netbiomedpharmajournal.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Specific Analysis (if applicable)

Mass Spectrometry-Based Structural Elucidation and Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography, is an indispensable tool for the structural elucidation and sensitive quantification of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more powerful variant, Tandem Mass Spectrometry (LC-MS/MS), provide unparalleled sensitivity and selectivity for the analysis of this compound, even at trace levels. researchgate.netresearchgate.net These techniques are crucial for identifying and quantifying impurities and metabolites in complex matrices like bulk drug substances and biological fluids. biorxiv.orgresearchgate.net

In LC-MS/MS, the first mass spectrometer (MS1) selects the precursor ion of interest (e.g., the molecular ion of this compound), which is then fragmented. The second mass spectrometer (MS2) analyzes the resulting product ions, creating a unique fragmentation pattern that serves as a structural fingerprint. This process, known as multiple reaction monitoring (MRM), allows for highly specific and sensitive quantification. researchgate.netresearchgate.net

LC-MS/MS methods have been successfully employed for the quantification of Sitagliptin and its related substances. For instance, a method for quantifying Sitagliptin in human plasma used MRM transitions of m/z 408 → 235 for Sitagliptin. researchgate.net N-Acetylation of Sitagliptin has been identified as a biotransformation pathway in environmental samples, with detection and structural confirmation provided by LC-MS/MS. biorxiv.org The monoisotopic mass of this compound was identified as 449 Da. biorxiv.org

Table 2: LC-MS/MS Parameters for the Analysis of Sitagliptin and Related Compounds

Parameter Study 1 (Sitagliptin in plasma) researchgate.net Study 2 (Sitagliptin biotransformation) biorxiv.org Study 3 (Sitagliptin impurities) researchgate.net
Technique LC-MS/MS LC-MS/MS UPLC-MS/MS
Ionization Mode Positive Ion Spray Positive and Negative Ionization Positive Electrospray Ionization (ESI)
MS Mode Multiple Reaction Monitoring (MRM) Targeted MRM Selected Reaction Monitoring (SRM)
Precursor Ion (m/z) 408 (Sitagliptin) 407 (Sitagliptin) 408.12 (Sitagliptin)
Product Ion (m/z) 235 Not specified for this compound 235.24
Lower Limit of Quantitation (LLOQ) 1 ng/mL Not specified 1.50 ng/mL
Linear Range 1-1000 ng/mL Not specified Not specified

Application of Different Ionization Techniques for Enhanced Detection

Mass spectrometry (MS) coupled with various ionization techniques is a powerful tool for the detection and quantification of this compound and other related substances. The choice of ionization method can significantly impact the sensitivity and specificity of the analysis.

Electrospray Ionization (ESI) is a widely used technique for the analysis of polar and semi-polar compounds like this compound. researchgate.netresearchgate.net In positive ion mode, ESI generates protonated molecules ([M+H]+), which can be further fragmented to produce characteristic product ions for selective detection using tandem mass spectrometry (MS/MS). researchgate.netresearchgate.net This approach allows for highly sensitive and specific quantification, even at very low concentrations in complex matrices such as human plasma. researchgate.netnih.gov For instance, a sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method using ESI has been developed for the quantification of Sitagliptin, achieving a lower limit of quantification of 0.1 ng/mL. nih.gov

Atmospheric Pressure Chemical Ionization (APCI) is another valuable ionization technique, particularly for less polar compounds. Laser diode thermal desorption coupled with APCI-MS/MS has been successfully employed for the quantification of Sitagliptin and Metformin in dried blood spots, demonstrating its utility in clinical and diagnostic applications. nih.gov

The selection of the ionization technique is critical and depends on the physicochemical properties of the analyte and the matrix in which it is being analyzed. Both ESI and APCI have proven to be effective for the analysis of Sitagliptin and its related compounds, including this compound, providing the high sensitivity and specificity required for impurity profiling and pharmacokinetic studies. researchgate.netresearchgate.netnih.gov

Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic techniques are indispensable for the unambiguous structural elucidation and confirmation of this compound. These methods provide detailed information about the molecule's functional groups, connectivity of atoms, and chromophoric properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise chemical structure of organic molecules. Both ¹H and ¹³C NMR provide a wealth of information about the molecular framework of this compound.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons. Specific chemical shifts and coupling patterns can be assigned to the various protons within the this compound molecule, confirming the presence of the acetyl group and its attachment to the nitrogen atom of the primary amine in Sitagliptin.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The chemical shift of the carbonyl carbon of the acetyl group is a key diagnostic signal confirming the N-acetylation. scielo.br

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed for a more detailed structural assignment, establishing the connectivity between protons and carbons. veeprho.comresearchgate.net

Table 1: Representative NMR Data for this compound (Illustrative) This table is for illustrative purposes as specific experimental data for this compound was not found in the search results. The data is based on the expected chemical shifts for the functional groups present.

NucleusFunctional GroupExpected Chemical Shift (ppm)
¹HAcetyl (CH₃)~2.0
¹HAromatic Protons7.0 - 8.0
¹HAliphatic Protons2.5 - 4.5
¹³CAcetyl Carbonyl (C=O)~170
¹³CAcetyl Methyl (CH₃)~23
¹³CAromatic Carbons110 - 160
¹³CAliphatic Carbons30 - 60

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

Amide C=O Stretch: A strong absorption band in the region of 1630-1680 cm⁻¹ would confirm the presence of the amide carbonyl group introduced by the acetylation. nih.gov

N-H Stretch: The presence of a secondary amide would also give rise to an N-H stretching vibration, typically observed in the range of 3200-3400 cm⁻¹.

C-F Stretch: Strong absorptions in the region of 1000-1400 cm⁻¹ would be indicative of the trifluoromethyl and trifluorophenyl groups present in the Sitagliptin moiety.

The comparison of the IR spectrum of this compound with that of Sitagliptin would clearly show the appearance of the characteristic amide bands, providing strong evidence of the N-acetylation. nih.gov

Table 2: Key IR Absorption Frequencies for this compound This table is for illustrative purposes as specific experimental data for this compound was not found in the search results. The data is based on typical IR absorption ranges for the functional groups present.

Functional GroupVibrational ModeCharacteristic Absorption Range (cm⁻¹)
AmideC=O Stretch1630 - 1680
AmideN-H Stretch3200 - 3400
Aromatic RingC=C Stretch1450 - 1600
TrifluoromethylC-F Stretch1000 - 1400

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing chromophores. The UV-Vis spectrum of this compound is expected to be similar to that of Sitagliptin, as the N-acetylation does not significantly alter the primary chromophoric systems, which are the trifluorophenyl and triazolopyrazine rings.

Sitagliptin exhibits a characteristic maximum absorption (λmax) at approximately 267 nm. jetir.orgresearchgate.netscholarsresearchlibrary.com This absorption is attributed to the π-π* transitions within the aromatic and heteroaromatic ring systems. The N-acetylation is unlikely to cause a major shift in the λmax, but it may lead to a slight change in the molar absorptivity. UV-Vis spectroscopy is therefore a valuable tool for the quantitative analysis of this compound, especially when used in conjunction with a separation technique like HPLC. scielo.brnih.govscielo.brcore.ac.ukbepls.com

Table 3: UV-Vis Spectroscopic Data for Sitagliptin

CompoundSolventλmax (nm)Reference
SitagliptinWater267 researchgate.net
Sitagliptin0.1 N HCl267 scholarsresearchlibrary.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Impurity Profiling and Stability-Indicating Analytical Methods for Sitagliptin

Impurity profiling is a critical aspect of pharmaceutical quality control, ensuring that the levels of impurities in a drug substance and product are maintained within acceptable limits. Stability-indicating analytical methods are essential for this purpose, as they can separate and quantify the active pharmaceutical ingredient (API) from its impurities and degradation products. ijpsjournal.com

A robust and specific analytical method is one that remains unaffected by small, deliberate variations in method parameters and can unequivocally assess the analyte in the presence of components that may be expected to be present. core.ac.uk For Sitagliptin, this includes its process-related impurities, such as this compound, and any degradation products that may form under various stress conditions.

High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is the most widely used technique for the impurity profiling of Sitagliptin. bepls.comijpsjournal.com The development of a stability-indicating RP-HPLC method involves subjecting the drug to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. scielo.br The method is then optimized to achieve adequate separation between the API and all impurities.

Key aspects of a robust and specific method include:

Specificity: The method must be able to resolve Sitagliptin from this compound and other known and unknown impurities. This is typically demonstrated by spiking the sample with known impurities and showing that they are well-separated from the main peak. jetir.orgscielo.br

Robustness: The method's reliability is assessed by making small, deliberate changes to parameters such as mobile phase composition, pH, column temperature, and flow rate. scielo.brcore.ac.uk The results should remain within acceptable limits, demonstrating the method's suitability for routine use in a quality control environment.

Validation of the analytical method according to International Council for Harmonisation (ICH) guidelines is crucial to ensure its accuracy, precision, linearity, and robustness. jetir.orgscielo.br

Table 4: Summary of a Validated Stability-Indicating HPLC Method for Sitagliptin This table is a composite based on typical parameters from the search results.

ParameterTypical Conditions/ResultsReference
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseGradient elution with a mixture of buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) scielo.br
DetectionUV at ~267 nm jetir.orgresearchgate.net
Linearity (r²)>0.999 jetir.org
Accuracy (% Recovery)Typically 98-102% nih.gov
Precision (% RSD)<2% jetir.org

Method Validation in Accordance with International Guidelines

The validation of an analytical procedure is a critical process that provides documented evidence that the method is suitable for its intended purpose. For this compound, a known process-related impurity and potential metabolite of Sitagliptin, robust and validated analytical methods are essential for its accurate quantification in bulk drug substances and pharmaceutical formulations. The validation process is rigorously governed by international guidelines, primarily those established by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline, "Validation of Analytical Procedures". europa.euqbdgroup.com These guidelines outline the necessary performance characteristics that must be evaluated to ensure a method's reliability.

The validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Sitagliptin in the presence of its degradation products and the N-acetyl impurity serves as a key example. Such validation ensures that the analytical procedure can accurately measure the compound of interest without interference. researchgate.net The objective is to demonstrate that the analytical procedure is fit for its intended purpose, which includes the quantification of impurities like this compound. europa.eu

The typical validation characteristics for a method intended to quantify this compound include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.netslideshare.net

Specificity Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as the active pharmaceutical ingredient (API), other impurities, degradation products, or placebo components. researchgate.net For this compound, the method's specificity is confirmed by demonstrating that its peak in the chromatogram is well-resolved from the Sitagliptin peak and other potential impurities. Peak purity studies using a photodiode array (PDA) detector are often employed to confirm the homogeneity of the this compound peak, ensuring no co-eluting species are present.

Linearity and Range Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. In a study validating an HPLC method for Sitagliptin and its N-acetyl impurity, linearity was established over a concentration range of 10 µg/mL to 500 µg/mL, with a correlation coefficient (r²) greater than 0.999, indicating a strong linear relationship.

Accuracy Accuracy represents the closeness of the test results obtained by the method to the true value. It is typically assessed using recovery studies, where a known amount of this compound standard is spiked into a sample matrix (e.g., tablet powder). The percentage of the spiked analyte recovered by the assay is then calculated. According to ICH guidelines, recovery is typically expected to be within 98-102%. researchgate.net One study demonstrated the accuracy of a related method by spiking Sitagliptin at three concentration levels (80%, 100%, and 120%), with mean recovery values between 98.28% and 99.82%.

Precision Precision is a measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (%RSD). Precision is evaluated at two levels:

Repeatability (Intra-day precision): Assesses the precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day precision): Expresses the variation within the same laboratory, but on different days, with different analysts, or on different equipment. europa.eu For impurity quantification methods, the %RSD should typically be less than 2%. ijcsrr.orgjetir.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ) The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scielo.br For this compound, as an impurity, these limits must be low enough to ensure it can be controlled at the required specification levels. A validated HPLC method reported an LOD of 0.5 µg/mL and an LOQ of 1 µg/mL for Sitagliptin in the presence of its N-acetyl impurity.

Robustness Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. scielo.br For an HPLC method, these variations might include changes in the mobile phase pH, flow rate, or column temperature. researchgate.netscielo.br

The comprehensive validation of analytical methods according to these international standards is a prerequisite for their use in routine quality control and regulatory submissions, ensuring the quality and safety of the final drug product.

Data Tables

Table 1: Summary of Validation Parameters for this compound Quantification (Based on ICH Guidelines)

Validation ParameterDescriptionCommon Acceptance Criteria
SpecificityAbility to measure the analyte in the presence of other components.Peak for this compound is well-resolved from Sitagliptin and other impurities; Peak purity index should be close to 1.
LinearityProportionality of signal to analyte concentration.Correlation coefficient (r²) ≥ 0.999.
RangeConcentration interval where the method is accurate, precise, and linear.Typically from the LOQ to 120% of the impurity specification limit.
AccuracyCloseness of the measured value to the true value.Recovery of 98-102% in spiked samples. researchgate.net
PrecisionAgreement between repeated measurements.Relative Standard Deviation (%RSD) ≤ 2%. ijcsrr.orgjetir.org
Limit of Quantitation (LOQ)Lowest concentration that can be reliably quantified.Sufficiently low to measure the impurity at its specification limit. Signal-to-noise ratio typically 10:1. scielo.br
Limit of Detection (LOD)Lowest concentration that can be reliably detected.Sufficiently lower than the LOQ. Signal-to-noise ratio typically 3:1. scielo.br
RobustnessResistance to small, deliberate changes in method parameters.System suitability parameters remain within limits; %RSD of results is low.

Table 2: Example of Recovery Data for Method Accuracy Assessment

Spiked Concentration (µg/mL)Calculated Mean Concentration (µg/mL)Recovery (%)R.S.D (%)
80.078.6398.280.42
100.099.8299.820.18
120.0119.7599.790.17
Data adapted from a validation study of Sitagliptin.

Table 3: Example of Precision Data from a Validation Study

Precision TypeNumber of DeterminationsConcentration LevelResult (%RSD)
Repeatability (Intra-day)n=6100% of test concentration< 2%
Intermediate Precision (Inter-day)n=6100% of test concentration< 2%
Data based on typical acceptance criteria from validation studies. slideshare.net

V. Computational and Molecular Interaction Studies of N Acetyl Sitagliptin

In Silico Molecular Docking Simulations with Biological Targets (e.g., Dipeptidyl Peptidase-4)

Molecular docking simulations are pivotal in predicting how a ligand, such as N-Acetyl Sitagliptin, might bind to a protein's active site. The primary target for Sitagliptin is the enzyme Dipeptidyl Peptidase-4 (DPP-4). rjpdft.com

Computational studies on Sitagliptin consistently demonstrate its high binding affinity for the DPP-4 active site. Docking simulations have reported binding energy scores for Sitagliptin in the range of -8.1 to -8.7 kcal/mol, indicating a strong and favorable interaction. researchgate.netfrontiersin.org The binding mode of Sitagliptin is well-characterized, with its primary amine group playing a central role. This amine group fits into the S2 subsite of the DPP-4 enzyme, where it forms critical salt bridges with two glutamate (B1630785) residues, Glu205 and Glu206. mdpi.commdpi.com The trifluorophenyl moiety of Sitagliptin occupies the hydrophobic S1 pocket, while the triazolopiperazine ring interacts with residues such as Phe357. mdpi.com

The N-acetylation of Sitagliptin fundamentally alters this interaction profile. The conversion of the primary amine (-NH2) to an acetamide (B32628) group (-NHCOCH3) neutralizes the positive charge essential for the ionic interaction with Glu205 and Glu206. Furthermore, the addition of the acetyl group introduces steric bulk, which would likely create unfavorable clashes within the confined S2 pocket. Consequently, it is predicted that this compound would exhibit a significantly lower binding affinity for DPP-4 compared to the parent compound. This modification disrupts the key pharmacophoric interactions responsible for Sitagliptin's potent inhibitory activity, suggesting that N-acetylation is a deactivation pathway.

The interaction between Sitagliptin and DPP-4 is stabilized by a network of hydrogen bonds and hydrophobic contacts.

Hydrogen Bonding: The primary amine of Sitagliptin is a crucial hydrogen bond donor, interacting with the carboxylate groups of Glu205 and Glu206, and the hydroxyl group of Tyr662. researchgate.netmdpi.com These interactions anchor the molecule firmly in the active site.

In this compound, the capacity for hydrogen bonding at this key position is drastically changed. The acetamide group removes the primary amine's ability to act as a strong hydrogen bond donor in the same manner. While the amide nitrogen still has a hydrogen atom, its pKa and geometry are substantially different, and it is no longer protonated under physiological conditions. The carbonyl oxygen of the acetyl group could potentially act as a hydrogen bond acceptor, but this would require a significant reorientation of the ligand within the active site, which is unlikely to be favorable. The critical salt bridge and hydrogen bond network mediated by the primary amine would be lost, leading to a major reduction in binding potency. The hydrophobic interactions of the trifluorophenyl ring would likely remain, but they are insufficient to compensate for the loss of the key polar interactions.

Table 1: Comparison of Predicted Interactions of Sitagliptin and this compound with DPP-4
CompoundKey Interacting GroupInteraction with Glu205/Glu206Interaction with Tyr662Interaction with Tyr666Predicted Binding Affinity
SitagliptinPrimary Amine (-NH3+)Salt Bridge / H-Bond mdpi.comH-Bond mdpi.comπ-π Stacking mdpi.comHigh
This compoundAcetamide (-NHCOCH3)Lost (No charge)Lost/AlteredLikely RetainedSignificantly Reduced (Predicted)

Prediction of Binding Affinity and Interaction Modes

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide insight into the electronic properties of a molecule, such as its charge distribution and orbital energies, which govern its reactivity.

DFT studies on Sitagliptin have been performed to understand its structural and electronic behavior. nepjol.info These calculations have determined properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap for Sitagliptin is calculated to be approximately 5.67 eV, which is an indicator of its chemical stability. nepjol.info

For this compound, a DFT calculation would be expected to show significant changes in these electronic parameters. The introduction of the electron-withdrawing acetyl group would lower the energy of the HOMO, which is associated with the nitrogen lone pair. This would likely increase the HOMO-LUMO gap, suggesting an increase in chemical stability and a decrease in reactivity compared to the parent drug. The ground state optimized energy, calculated for Sitagliptin as -1567.1989 Hartree, would also be different for its N-acetylated counterpart due to the change in atomic composition and electronic structure. nepjol.info

Table 2: Calculated Quantum Chemical Properties of Sitagliptin and Predicted Effects of N-Acetylation
ParameterValue for Sitagliptin nepjol.infoPredicted Effect of N-Acetylation
HOMO-LUMO Energy Gap5.6714 eVIncrease
Global HardnessHigh (Implied by large gap)Increase (Higher stability)
Global Softness4.0836 eVDecrease

MEP maps illustrate the charge distribution across a molecule, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. For Sitagliptin, MEP analysis shows a positive potential (blue region) around the primary amine group (-NH2), highlighting its role as an electrophilic center and hydrogen bond donor. nepjol.info Negative potential (red region) is concentrated around the carbonyl oxygen and the nitrogen atoms of the triazole ring, indicating these are nucleophilic sites. nepjol.info

The MEP map of this compound would be markedly different. The region around the former amine, now an amide, would lose its strong positive potential. The introduction of the acetyl carbonyl group would create a new region of strong negative potential around its oxygen atom, making it a potential hydrogen bond acceptor. This shift in the electrostatic landscape corroborates the predicted change in binding mode, as the molecule no longer presents a strong positive region to interact with the negative residues (Glu205, Glu206) in the DPP-4 active site.

Density Functional Theory (DFT) Studies

Structure-Activity Relationship (SAR) Implications of N-Acetylation

SAR studies for DPP-4 inhibitors have extensively explored modifications to the Sitagliptin scaffold. uok.ac.inmdpi.com A consistent finding from these studies is the absolute requirement of a basic primary or secondary amine for high-potency inhibition. uok.ac.in This amine group is the key pharmacophoric element that anchors the inhibitor to the S2 subsite of DPP-4. Studies have shown that modifying this amine, for example by alkyl substitution, can be detrimental to potency. uok.ac.in

N-acetylation represents a drastic modification of this critical amine. It converts the basic amine into a neutral amide, which cannot form the essential salt bridge with Glu205 and Glu206. This is a classic example of how metabolism can deactivate a drug. In medicinal chemistry, N-acetylation is a well-known metabolic pathway (Phase II metabolism) that often leads to detoxification and inactivation of drugs containing primary amine groups by increasing polarity for excretion and, crucially, by masking the functional group required for pharmacological activity. Therefore, the SAR implications of N-acetylation on Sitagliptin are clear: it is predicted to cause a profound loss of DPP-4 inhibitory activity.

Computational and Molecular Interaction Studies of this compound

Following a comprehensive review of scientific literature and chemical databases, no specific computational or molecular interaction studies focusing on the compound "this compound" have been identified.

The extensive search for scholarly articles, including molecular docking simulations, conformational analyses, and comparative biological activity studies between this compound and its parent compound, Sitagliptin, did not yield any relevant results. The available body of research extensively covers Sitagliptin and a variety of its other derivatives, detailing their interactions with the dipeptidyl peptidase-4 (DPP-4) enzyme and other biological targets. nih.govnih.govnepjol.infonih.govnih.govtandfonline.comresearchgate.netnih.govmedchemexpress.comresearchgate.netnih.govnih.govfrontiersin.orgmicrobiochemjournal.comresearchgate.netsciencebiology.orgresearchgate.netgoogle.comtandfonline.comafjbs.com However, specific data on the N-acetylated form of Sitagliptin is absent from these findings.

Therefore, it is not possible to provide the requested detailed analysis and data tables for the following sections:

Conformational Analysis and Molecular Dynamics Simulations

Without any dedicated research on this compound, any attempt to generate content for these sections would be speculative and would not adhere to the required standards of scientific accuracy.

Q & A

Q. How can network pharmacology approaches identify novel therapeutic targets of this compound beyond DPP-4 inhibition?

  • Methodological Answer : Apply protein-protein interaction networks, gene ontology enrichment analysis, and validate findings via in vitro DC antigen presentation assays and T-cell priming experiments. Reference sitagliptin's antitumor effects, including enhanced antigen cross-presentation (e.g., 1.5-fold increase in IFN-γ production) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.